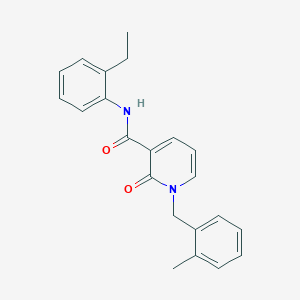

N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-3-17-10-6-7-13-20(17)23-21(25)19-12-8-14-24(22(19)26)15-18-11-5-4-9-16(18)2/h4-14H,3,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSHETPVXYMOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrates antimicrobial properties against a range of pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins. This highlights its potential as a lead compound in cancer therapy.

Synthetic Pathways

The synthesis of N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Dihydropyridine Core: This can be achieved through the condensation of appropriate aldehydes and amines.

- Functionalization: Subsequent reactions introduce the ethyl and methylbenzyl groups onto the nitrogen atom and the carbon skeleton respectively.

- Carboxamide Formation: Final steps involve the conversion of carboxylic acids to amides using coupling agents or direct amide formation techniques.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of various derivatives of dihydropyridine compounds, including N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls, suggesting its potential for therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective antimicrobial activity that warrants further exploration for clinical applications.

Summary Table: Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Antioxidant | Significant free radical scavenging | [Study on Dihydropyridines] |

| Antimicrobial | MIC = 32 µg/mL against S. aureus | [Antimicrobial Efficacy Research] |

| Anticancer | Induction of apoptosis in cancer cells | [Apoptosis Mechanism Study] |

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as ion channels or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Structural Insights

- Substituent Effects on Bioactivity: Aromatic vs. Halogenation: Bromine or chlorine in analogs (e.g., ) increases molecular weight and may improve antimicrobial activity but reduces metabolic stability . Heterocyclic Moieties: Benzooxazole or benzimidazole groups (e.g., 7c, 7e) enhance CB2 receptor binding via π-π interactions .

Positional Effects :

Physicochemical and Crystallographic Properties

- Planarity and Solubility: The near-planar conformation of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () due to π-conjugation contrasts with the target compound’s non-planar ethylphenyl group, which may reduce crystallinity and improve solubility .

- Synthetic Routes :

- Analogs like 7c and 7e are synthesized via condensation reactions, suggesting the target compound may follow similar protocols with tailored reagents .

Biological Activity

N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in cancer research and other therapeutic areas.

Synthesis

The synthesis of N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions, including the formation of the dihydropyridine core followed by the introduction of substituents. The method often utilizes microwave-assisted synthesis for efficiency, allowing for rapid production and high yields.

Anticancer Properties

Recent studies have evaluated the anticancer activity of various dihydropyridine derivatives, including N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The compound has shown promising results against several cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 (TNBC) | 6.57 | Inhibition of EGFR phosphorylation |

| MCF-7 (Breast) | 19.3 | Induction of apoptosis through Akt pathway |

The compound exhibited a significant growth inhibitory effect on the MDA-MB-468 cell line, outperforming standard treatments like gefitinib in specific contexts . The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

The biological activity of N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is largely attributed to its ability to interfere with cellular signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of Akt, a critical mediator in the EGFR signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

-

Study on MDA-MB-468 Cells :

- Objective : To assess the cytotoxic effects of N-(2-ethylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

- Findings : The compound demonstrated a GI50 value of 6.57 µM, indicating potent activity against triple-negative breast cancer cells.

- : The compound's ability to inhibit EGFR signaling suggests potential for development as a targeted therapy for aggressive breast cancers .

-

Mechanistic Insights :

- Objective : To explore the molecular mechanisms underlying the anticancer effects.

- Findings : Inhibition of Akt phosphorylation was confirmed through Western blot analysis, supporting the hypothesis that this compound disrupts critical survival signaling in cancer cells.

- : The findings suggest that further development could lead to effective therapeutic options for patients with resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.